Nicotinic acid N-oxide

Catalog No.
S565194
CAS No.
2398-81-4
M.F
C6H5NO3
M. Wt
139.11g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinic acid N-oxide

CAS Number

2398-81-4

Product Name

Nicotinic acid N-oxide

IUPAC Name

1-oxidopyridin-1-ium-3-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.11g/mol

InChI

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9)

InChI Key

FJCFFCXMEXZEIM-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O

Solubility

0.05 M

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O

Analytical Chemistry

  • Determination of Nicotinic Acid and Metabolites: Nicotinic acid N-oxide can be used as a reference standard in developing liquid chromatography methods for measuring free nicotinic acid and its metabolites in biological samples like plasma and urine [2]. This helps researchers understand the body's processing of nicotinic acid. (Source: Sigma-Aldrich: )

Coordination Chemistry

  • Synthesis of Metal Complexes: Nicotinic acid N-oxide can act as a ligand, bonding to metal ions through its nitrogen and oxygen atoms. This property allows researchers to synthesize and characterize novel metal complexes with potential applications in catalysis or material science [3, 4]. (Sources: Sigma-Aldrich: , A New 3D Coordination Polymer of Bismuth with Nicotinic Acid N-Oxide: )

Molecular Structure Analysis

NA-NO possesses a six-membered aromatic ring with a nitrogen atom in one position (pyridine ring). An oxide group (N-O) is attached to the nitrogen, and a carboxylic acid group (COOH) is present on the ring []. This structure offers several key features:

  • Aromaticity: The pyridine ring grants stability and unique electronic properties due to its aromatic character.
  • Polar functional groups: The presence of the N-O and COOH groups makes NA-NO a polar molecule, influencing its solubility and potential interactions with other molecules.
  • Hydrogen bonding: Both N-O and COOH groups can participate in hydrogen bonding, which can be crucial for its biological interactions if applicable.

Chemical Reactions Analysis

Synthesis

NA-NO can be synthesized through two main routes []:

  • Oxidation of nicotinic acid:

C₆H₅NO₂ (nicotinic acid) + [O] → C₆H₅NO₃ (NA-NO)

  • Hydrolysis of 3-cyanopyridine N-oxide:

C₆H₄N(O)CN (3-cyanopyridine N-oxide) + H₂O → C₆H₅NO₃ (NA-NO) + NH₃ (ammonia)

Other reactions

Physical And Chemical Properties Analysis

  • Melting point: 254.5 °C [].
  • Solubility: Data on solubility is limited, but it is expected to be moderately soluble in water due to the presence of polar functional groups.
  • Stability: Information on stability under various conditions is not readily available.

XLogP3

-0.6

UNII

YY03Q39E6L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oxiniacic Acid is a nicotinic acid derivative.

Pictograms

Irritant

Irritant

Other CAS

2398-81-4

Wikipedia

Oxiniacic acid

General Manufacturing Information

3-Pyridinecarboxylic acid, 1-oxide: ACTIVE

Dates

Modify: 2023-08-15

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